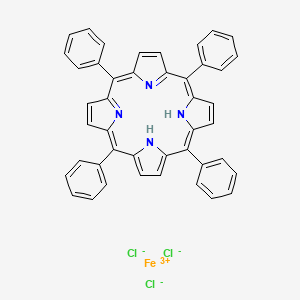

Iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride

説明

Iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride, also known as Iron (III) meso-tetraphenylporphine chloride, is a compound with the molecular formula C44H30Cl3FeN4 . It is an important catalyst, commonly used in organic synthesis reactions .

Synthesis Analysis

The common method of synthesis is through metal organic chemical synthesis. A commonly used method is the reaction of tetraphenylporphyrin with ferric chloride to give, under appropriate conditions, 5,10,15,20-tetraphenyl-21h,23H-PORPHINE IRON (III) CHLORIDE .Molecular Structure Analysis

The molecular weight of this compound is 776.947 g/mol . The IUPAC name is iron (3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride .Chemical Reactions Analysis

Iron (III) meso-tetraphenylporphine chloride is used as a catalyzing reagent for silylation reactions . It can participate in many oxidation, reduction, and hydrogenation reactions .Physical And Chemical Properties Analysis

This compound is crystalline in physical form . It is insoluble in water . The compound has structural stability, formed by the coordination of an iron ion and four phenyl porphyrins .科学的研究の応用

J-Aggregation Studies

This compound has been used in studies investigating J-aggregation, a process that involves the self-assembly of dye molecules into supramolecular structures . Specifically, researchers have used this compound to simulate a molecular crowding environment using dextran in HClO4, HCl, and NaCl solutions . This research is important for understanding the thermodynamics of molecular crowding, which is a common phenomenon in biological cells .

Solar Cell Fabrication

“Iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride” has been used in the fabrication of heterojunction solar cells . A thin film of this compound was deposited on an n-silicon single crystal wafer to create a solar cell . The structure of the thin films was investigated using X-ray diffraction and atomic force microscope techniques . This research contributes to the development of low-cost, efficient solar cells.

Gas Sensing Applications

This compound has also been used in the production of films for gas sensing applications . A novel plasma-based deposition technique, named glow-discharge-induced sublimation (GDS), was used for the production of these films . This research is significant for the development of new gas sensing technologies.

作用機序

Target of Action

Iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride, also known as MFCD00012152, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly in silylation reactions .

Mode of Action

As a catalyst, MFCD00012152 facilitates the conversion of reactants to products without being consumed in the process. It does this by lowering the activation energy of the reaction, enabling the reaction to proceed more efficiently . The exact mechanism of interaction with its targets can vary depending on the specific reaction.

Biochemical Pathways

The specific biochemical pathways affected by MFCD00012152 depend on the reaction it is catalyzing. In silylation reactions, for example, it facilitates the addition of silyl groups to other molecules . The downstream effects of these reactions can vary widely, depending on the nature of the reactants and the context in which the reaction is taking place.

Pharmacokinetics

Instead, it remains in the reaction environment where it continues to facilitate the reaction .

Result of Action

The result of MFCD00012152’s action is the efficient conversion of reactants to products in the reactions it catalyzes. In silylation reactions, for example, it enables the addition of silyl groups to other molecules .

Safety and Hazards

特性

IUPAC Name |

iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4.3ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45-46H;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTNPIPZGCOFPA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30Cl3FeN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936958 | |

| Record name | Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(III) meso-tetraphenylporphine chloride | |

CAS RN |

16456-81-8 | |

| Record name | Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetraphenyl-21H,23H-porphine iron(III) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-3-methyl-, (3S,8aS)-(8CI)](/img/structure/B579497.png)

![1-Ethyl-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]pyridin-1-ium tetrafluoroborate](/img/structure/B579498.png)

![2-{(4-Chlorobenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B579512.png)

![4-(Acetylamino)benzo[b]thiophene](/img/structure/B579516.png)

![[(1E,3E)-4-Chloro-1,3-butadienyl]benzene](/img/structure/B579520.png)